molecular formula C10H9FO B1627184 4-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene CAS No. 939760-67-5

4-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene

Cat. No.: B1627184
CAS No.: 939760-67-5
M. Wt: 164.18 g/mol
InChI Key: QSUPFUXMGGTZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene is a chemical compound with the molecular formula C10H9FO It is a fluorinated derivative of naphtho[1,2-b]oxirene, characterized by the presence of a fluorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Fluorination: Introduction of the fluorine atom at the 4-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Epoxidation: The formation of the oxirene ring is accomplished through epoxidation reactions, often using peracids like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated reactors and precise control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirene ring to diols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Diols, alcohols.

    Substitution: Amino, thio, or alkoxy derivatives.

Scientific Research Applications

4-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting receptor-mediated signaling pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene: The non-fluorinated parent compound.

    4-Bromo-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene: A brominated analog.

    4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene: A chlorinated analog.

Uniqueness

4-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its non-fluorinated and halogenated analogs.

Properties

CAS No.

939760-67-5

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

4-fluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene

InChI

InChI=1S/C10H9FO/c11-8-3-1-2-7-6(8)4-5-9-10(7)12-9/h1-3,9-10H,4-5H2

InChI Key

QSUPFUXMGGTZSY-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC=C2F)C3C1O3

Canonical SMILES

C1CC2=C(C=CC=C2F)C3C1O3

Origin of Product

United States

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